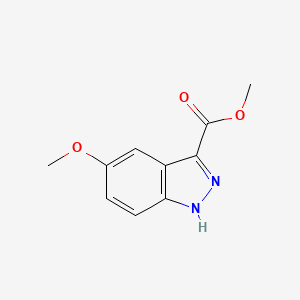

methyl 5-methoxy-1H-indazole-3-carboxylate

説明

BenchChem offers high-quality methyl 5-methoxy-1H-indazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-methoxy-1H-indazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 5-methoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-6-3-4-8-7(5-6)9(12-11-8)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHDOXBGJGKFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NN=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670311 | |

| Record name | Methyl 5-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90915-65-4 | |

| Record name | Methyl 5-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

What is the structure of methyl 5-methoxy-1H-indazole-3-carboxylate

An In-Depth Technical Guide to Methyl 5-methoxy-1H-indazole-3-carboxylate

This guide provides a comprehensive technical overview of methyl 5-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its core structure, plausible synthetic pathways, characteristic analytical profile, and its established role as a pivotal building block in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds allow it to mimic the interactions of the native indole nucleus found in many biological signaling molecules.[1] This bioisosteric relationship has rendered indazole derivatives highly valuable in the design of kinase inhibitors, with several successfully commercialized drugs, such as Axitinib and Pazopanib, featuring this core structure.[1]

Methyl 5-methoxy-1H-indazole-3-carboxylate (CAS No: 90915-65-4) is a key synthetic intermediate that combines three critical pharmacophoric elements:

-

The 1H-Indazole Core: Provides the fundamental rigid structure for interaction with protein active sites.[2]

-

The 3-Carboxylate Group: A versatile chemical handle that can be readily converted into amides, hydrazides, or other functional groups to modulate potency, selectivity, and pharmacokinetic properties.[3][4]

-

The 5-Methoxy Group: An electron-donating group that influences the electronic distribution of the aromatic system, often enhancing binding affinity and metabolic stability.

This guide will explore the synthesis and properties of this molecule, providing the foundational knowledge necessary for its effective application in research and development programs.

Molecular Structure and Physicochemical Properties

The foundational aspect of any chemical entity is its structure. Methyl 5-methoxy-1H-indazole-3-carboxylate possesses a well-defined architecture that dictates its reactivity and biological function.

IUPAC Name: methyl 5-methoxy-1H-indazole-3-carboxylate[5] Molecular Formula: C₁₀H₁₀N₂O₃[6]

The structure consists of the bicyclic indazole system with a methoxy (-OCH₃) group attached at position 5 of the benzene ring and a methyl carboxylate (-COOCH₃) group at position 3 of the pyrazole ring.

Core Structural Diagram

Caption: 2D structure of methyl 5-methoxy-1H-indazole-3-carboxylate.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties of the molecule.

| Property | Value | Source |

| CAS Number | 90915-65-4 | ChemicalBook[5] |

| Molecular Weight | 206.20 g/mol | ChemBK[6] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | ChemBK[6] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| SMILES | COC1=CC2=C(C=C1)NN=C2C(=O)OC | Derived from structure |

| InChI Key | RSERHJPLECECPR-UHFFFAOYSA-N | PubChem (for parent acid)[7] |

Synthesis and Mechanistic Rationale

The synthesis of 3-substituted indazoles is a well-trodden path in organic chemistry.[8] A highly effective and common strategy for producing 1H-indazole-3-carboxaldehyde derivatives involves the nitrosation of the corresponding indole, which serves as a key intermediate.[1] The resulting aldehyde can then be oxidized and esterified to yield the target compound.

Proposed Synthetic Workflow

The following diagram outlines a plausible and efficient two-step synthetic protocol starting from the commercially available 5-methoxy-1H-indole.

Caption: Proposed synthetic workflow for methyl 5-methoxy-1H-indazole-3-carboxylate.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for indole-to-indazole conversion.[1]

Step 1: Synthesis of 5-Methoxy-1H-indazole-3-carboxaldehyde (Intermediate)

-

Reaction Setup: To a stirred solution of 5-methoxy-1H-indole (1.0 eq) in glacial acetic acid (10 volumes) at 0-5 °C, add a solution of sodium nitrite (1.2 eq) in water (2 volumes) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Causality: The slow, cold addition of sodium nitrite in an acidic medium generates nitrous acid in situ. This electrophile attacks the electron-rich indole ring, initiating a cascade that leads to the opening of the pyrrole ring followed by cyclization to form the more stable indazole system.[1] This temperature control is critical to prevent undesired side reactions and decomposition of nitrous acid.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Pour the reaction mixture into ice-water and extract three times with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield 5-methoxy-1H-indazole-3-carboxaldehyde as a solid.[1]

Step 2: Synthesis of Methyl 5-methoxy-1H-indazole-3-carboxylate (Final Product)

-

Oxidation: Dissolve the intermediate aldehyde (1.0 eq) in a mixture of acetone and water. Add potassium permanganate (KMnO₄, 1.5 eq) portion-wise while maintaining the temperature below 20 °C. Stir until the purple color disappears.

-

Causality: KMnO₄ is a strong oxidizing agent that efficiently converts the aldehyde to a carboxylic acid. The reaction is typically exothermic and requires careful addition to control the temperature.

-

Esterification (Fischer-Speier): After quenching the excess oxidant and filtering the manganese dioxide, the crude carboxylic acid is isolated. Without extensive purification, dissolve it in methanol (20 volumes) and add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Reaction Progression: Heat the mixture to reflux for 4-6 hours. The acidic conditions catalyze the nucleophilic attack of methanol on the protonated carboxyl group, driving the equilibrium towards the formation of the methyl ester.

-

Work-up and Purification: Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

Spectroscopic Characterization Profile

Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Values | Rationale and Expected Features |

| ¹H NMR | δ ~13.5-14.0 (br s, 1H, N-H) | The acidic N-H proton of the indazole ring is typically broad and downfield.[1] |

| (DMSO-d₆) | δ ~7.5-7.7 (d, 1H, H-7) | Aromatic proton ortho to the fused ring junction. |

| δ ~7.4-7.5 (d, 1H, H-4) | Aromatic proton ortho to the methoxy group. | |

| δ ~7.0-7.2 (dd, 1H, H-6) | Aromatic proton showing coupling to both H-7 and H-4. | |

| δ ~3.9 (s, 3H, Ester -OCH₃) | Singlet for the methyl ester protons. | |

| δ ~3.8 (s, 3H, Ar-OCH₃) | Singlet for the aromatic methoxy protons.[1] | |

| ¹³C NMR | δ ~162-164 (C=O) | Carbonyl carbon of the ester group.[9] |

| (DMSO-d₆) | δ ~156-158 (C-5) | Aromatic carbon attached to the electron-donating methoxy group. |

| δ ~142-144 (C-3) | Carbon at position 3, attached to the ester. | |

| δ ~136-138 (C-7a) | Quaternary carbon at the ring junction. | |

| δ ~120-122 (C-7) | Aromatic CH carbon. | |

| δ ~118-120 (C-3a) | Quaternary carbon at the ring junction. | |

| δ ~112-114 (C-6) | Aromatic CH carbon. | |

| δ ~99-101 (C-4) | Aromatic CH carbon shielded by the methoxy group.[1] | |

| δ ~55-56 (Ar-OCH₃) | Carbon of the aromatic methoxy group.[1] | |

| δ ~52-53 (Ester -OCH₃) | Carbon of the methyl ester group.[9] | |

| Mass Spec | [M+H]⁺ = 207.0713 | Calculated for C₁₀H₁₁N₂O₃⁺ |

| (HRMS-ESI) | [M-H]⁻ = 205.0568 | Calculated for C₁₀H₉N₂O₃⁻ |

Applications in Drug Discovery and Development

Methyl 5-methoxy-1H-indazole-3-carboxylate is not an end-product therapeutic but rather a high-value starting material for building more complex drug candidates.[10] Its utility stems from the strategic placement of its functional groups, which allows for selective and diverse chemical modifications.

Role as a Kinase Inhibitor Scaffold

The primary application of indazole-based intermediates is in the synthesis of small-molecule kinase inhibitors.[1][2] Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.

The indazole core acts as an ATP-competitive hinge-binder. The N1 and N2 atoms of the pyrazole ring can form crucial hydrogen bonds with the "hinge region" of the kinase active site, a structural motif that is highly conserved.

Caption: Mechanism of ATP-competitive kinase inhibition by an indazole scaffold.

The methyl ester at the C-3 position is the key diversification point. It can be hydrolyzed to the corresponding carboxylic acid and then coupled with various amines to generate a library of amide derivatives. This "amide coupling" strategy is fundamental in medicinal chemistry to:

-

Explore Structure-Activity Relationships (SAR): Different amine fragments can be introduced to probe interactions with solvent-exposed regions of the kinase, enhancing potency and selectivity.

-

Optimize ADME Properties: The properties of the amide side chain can be tuned to improve solubility, cell permeability, and metabolic stability.

The methoxy group at C-5 often occupies a hydrophobic pocket and can contribute favorably to the binding energy of the molecule.

Conclusion

Methyl 5-methoxy-1H-indazole-3-carboxylate is a strategically designed chemical intermediate that embodies the principles of modern drug discovery. Its structure is optimized for both biological relevance, through the privileged indazole scaffold, and synthetic versatility, via its reactive carboxylate handle. Understanding its synthesis, characterization, and the mechanistic rationale for its use provides researchers with the necessary knowledge to leverage this powerful building block in the creation of next-generation targeted therapies, particularly in the field of oncology and inflammation.

References

-

Chen, G., Hu, M., & Peng, Y. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(4), 1591-1597. [Link]

-

Leadsynbio. Key Applications of 5-Methoxy-3-Indolecarboxylic Acid in Drug Discovery. [Link]

-

Couty, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12735-12743. [Link]

-

PubChem. 5-methoxy-1H-indazole-3-carboxylic acid. [Link]

-

ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

-

ResearchGate. Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. [Link]

-

ChemBK. METHYL 5-METHOXY-1H-INDAZOLE-3-CARBOXYLATE. [Link]

-

PubChem. 5-Methoxy-1H-indole-3-carboxylic acid. [Link]

-

Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?[Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Chem-Impex. 5-Methoxy-1H-indazole-3-carbaldehyde. [Link]

-

Shaanxi Bloom Tech Co., Ltd. What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?[Link]

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. bloomtechz.com [bloomtechz.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. METHYL 5-METHOXY-1H-INDAZOLE-3-CARBOXYLATE | 90915-65-4 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-(Methoxycarbonyl)-1-methyl-1H-indazole-3-carboxylic acid [cymitquimica.com]

An In-depth Technical Guide to Methyl 5-methoxy-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxy-1H-indazole-3-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its indazole core, a bicyclic structure composed of fused benzene and pyrazole rings, is a recognized "privileged scaffold." This designation stems from the indazole motif's ability to interact with a diverse range of biological targets, making it a valuable building block in the design of novel therapeutic agents.

The strategic placement of a methoxy group at the 5-position and a methyl carboxylate group at the 3-position of the indazole ring system endows this molecule with specific physicochemical properties that enhance its utility as a synthetic intermediate. Notably, the methoxy group can improve a molecule's solubility and bioavailability, crucial parameters in drug development. This guide provides a comprehensive overview of the properties, synthesis, characterization, and applications of methyl 5-methoxy-1H-indazole-3-carboxylate, offering valuable insights for researchers engaged in the synthesis and evaluation of new chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of methyl 5-methoxy-1H-indazole-3-carboxylate.

| Property | Value | Source |

| CAS Number | 90915-65-4 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| Appearance | Light yellow powder | - |

| Melting Point | While the exact melting point is not readily available in the literature, a structurally similar compound, methyl 1-(4-methoxyphenyl)-5-methoxy-1H-indazole-3-carboxylate, has a reported melting point of 173–175 °C. This suggests that the title compound will also be a solid with a relatively high melting point. | [2] |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane. | Inferred from general properties of similar organic molecules. |

| Purity | Commercially available with a purity of ≥ 97% (as determined by HPLC). | - |

| Storage | Recommended to be stored at 0-8°C to ensure long-term stability. | - |

Synthesis and Mechanistic Insights

The synthesis of methyl 5-methoxy-1H-indazole-3-carboxylate is typically achieved through a two-step process: the formation of the indazole-3-carboxylic acid precursor followed by its esterification.

Part 1: Synthesis of 5-methoxy-1H-indazole-3-carboxylic acid

A common and effective method for the synthesis of the carboxylic acid precursor involves the ring rearrangement of a substituted isatin. The following protocol is adapted from a procedure for the synthesis of the analogous 6-methoxy-1H-indazole-3-carboxylic acid.[3]

Experimental Protocol:

-

Isatin Ring Opening: In a round-bottom flask, suspend 5-methoxyisatin in a 1 N aqueous solution of sodium hydroxide. Heat the mixture to 50°C for approximately 30 minutes, during which the initial suspension should dissolve to form a clear, deeply colored solution. Allow the solution to cool to room temperature and stir for an additional hour.

-

Diazotization: Cool the reaction mixture to 0°C in an ice bath. Separately, prepare a solution of sodium nitrite in water and cool it to 0°C. Add the cold sodium nitrite solution to the reaction mixture. This resulting solution is then added slowly, via a submerged pipette, to a vigorously stirred, pre-cooled (0°C) aqueous solution of sulfuric acid. Maintain the temperature at 0°C throughout the addition and for a further 30 minutes after the addition is complete.

-

Reductive Cyclization: Prepare a cold (0°C) solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Add this solution to the reaction mixture over a period of 10 minutes, maintaining the temperature at 0°C. Stir the reaction for an additional hour.

-

Isolation and Purification: The product will precipitate out of the solution as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The resulting 5-methoxy-1H-indazole-3-carboxylic acid is often of sufficient purity for the next step. If necessary, further purification can be achieved by recrystallization from acetic acid.

Causality and Mechanistic Considerations:

The synthesis of the indazole ring from isatin is a classic example of a ring-transformation reaction. The initial treatment with sodium hydroxide opens the lactam ring of the isatin to form the sodium salt of an isatinic acid. Subsequent diazotization of the aniline-like nitrogen with sodium nitrite in an acidic medium, followed by a tin(II) chloride-mediated reductive cyclization, leads to the formation of the indazole ring system.

Caption: Synthetic pathway for 5-methoxy-1H-indazole-3-carboxylic acid.

Part 2: Esterification to Methyl 5-methoxy-1H-indazole-3-carboxylate

The conversion of the carboxylic acid to its corresponding methyl ester is a standard esterification reaction. A common and effective method utilizes thionyl chloride in methanol.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxy-1H-indazole-3-carboxylic acid in methanol at 0°C.

-

Reagent Addition: Slowly and carefully add thionyl chloride dropwise to the cooled solution. An exothermic reaction will occur.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for approximately 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol and thionyl chloride. Neutralize the crude product by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford pure methyl 5-methoxy-1H-indazole-3-carboxylate as a white to light yellow solid.

Causality and Mechanistic Considerations:

This esterification proceeds via a well-established mechanism. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid. The activated carbonyl group is then susceptible to nucleophilic attack by methanol, leading to the formation of the methyl ester with the liberation of sulfur dioxide and hydrogen chloride.

Caption: Workflow for the esterification of the carboxylic acid precursor.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the methoxy group protons, and a singlet for the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring. For comparison, the ¹H NMR spectrum of methyl 1-(4-methoxyphenyl)-5-methoxy-1H-indazole-3-carboxylate in CDCl₃ shows signals at δ 7.64 (d, J = 2.4 Hz, 1H), 7.60 (d, J = 8.9 Hz, 2H), 7.51 (d, J = 9.2 Hz, 1H), 7.11 (dd, J = 9.2, 2.4 Hz, 1H), 7.05 (d, J = 9.0 Hz, 2H), 4.05 (s, 3H), 3.93 (s, 3H), and 3.88 (s, 3H).[2] The spectrum of the title compound would be simpler due to the absence of the N-substituent.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the methyl ester carbon. The ¹³C NMR spectrum of methyl 1-(4-methoxyphenyl)-5-methoxy-1H-indazole-3-carboxylate in CDCl₃ shows signals at δ 163.4, 159.3, 156.8, 125.3, 120.0, 114.6, 111.9, 100.8, 55.8, 55.6, and 52.0 ppm.[2]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. The expected [M+H]⁺ ion for C₁₀H₁₀N₂O₃ would be approximately 207.0719.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the indazole ring, C=O stretching for the ester carbonyl group, and C-O stretching for the ether and ester functionalities.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous indazole-containing compounds having been developed as potent and selective inhibitors of various protein kinases.[5] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Methyl 5-methoxy-1H-indazole-3-carboxylate serves as a key intermediate in the synthesis of these kinase inhibitors.[6] The ester functionality at the 3-position provides a convenient handle for further chemical modifications, such as amidation, to introduce diverse side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The 5-methoxy group, as previously mentioned, can positively influence the pharmacokinetic properties of the final drug candidate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling methyl 5-methoxy-1H-indazole-3-carboxylate. While a specific safety data sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from related compounds, such as 5-methoxy-1H-indazole-3-carboxylic acid.[7]

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[7]

-

Eye Irritation: May cause serious eye irritation.[7]

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[7]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid direct contact with skin, eyes, and clothing. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

In case of accidental exposure, seek immediate medical attention and consult the available safety data for related compounds.

Conclusion

Methyl 5-methoxy-1H-indazole-3-carboxylate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its strategic functionalization provides a platform for the development of novel therapeutic agents, most notably kinase inhibitors. A thorough understanding of its physicochemical properties, synthetic routes, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in a research setting. As the quest for new and improved medicines continues, the importance of key intermediates like methyl 5-methoxy-1H-indazole-3-carboxylate in enabling these discoveries will undoubtedly persist.

References

- Synthesis of 1H-Indazoles via Silver(I)

-

5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191. PubChem. (URL: [Link])

-

5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306. PubChem. (URL: [Link])

- Wiley-VCH 2007 - Supporting Inform

- SAFETY DATA SHEET. Sigma-Aldrich. (URL not available)

- SAFETY DATA SHEET. Fisher Scientific. (URL not available)

- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

-

An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. (URL: [Link])

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. (URL: [Link])

- Supporting information. The Royal Society of Chemistry. (URL not available)

- Methyl 1H-indole-3-carboxyl

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (URL not available)

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. (URL: [Link])

-

ISSN 0975-413X 365 An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. Der Pharma Chemica. (URL: [Link])

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. (URL: [Link])

-

Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. (URL: [Link])

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. (URL: [Link])

-

methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476. PubChem. (URL: [Link])

-

Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C …. ResearchGate. (URL: [Link])

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Semantic Scholar. (URL: [Link])

-

Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. | Article Information. (URL: [Link])

Sources

- 1. METHYL 5-METHOXY-1H-INDAZOLE-3-CARBOXYLATE CAS#: 90915-65-4 [amp.chemicalbook.com]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Bioisosteric Blueprint for Overcoming Indole's Limitations in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the indole nucleus is a cornerstone, embedded in a multitude of natural products and synthetic drugs. However, its inherent metabolic liabilities and specific physicochemical properties often present significant hurdles in drug development. This technical guide explores the strategic deployment of the indazole scaffold as a bioisosteric replacement for indole. By dissecting the nuanced structural and electronic differences between these two bicyclic heterocycles, we illuminate the rationale behind this increasingly prevalent molecular substitution. Through detailed case studies, comparative data analysis, and practical synthetic protocols, this guide serves as a comprehensive resource for scientists seeking to leverage the indazole motif to engineer drug candidates with superior pharmacological profiles.

The Principle of Bioisosterism: Beyond Structural Mimicry

Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shape and volume, is a powerful strategy in drug design to modulate the physicochemical and biological properties of a lead compound. The goal is not merely to create a structural analogue but to fine-tune properties such as potency, selectivity, metabolic stability, and oral bioavailability. The substitution of indole with indazole is a classic example of non-classical bioisosterism, where a nitrogen atom is repositioned within the five-membered ring, fundamentally altering the electronic landscape while preserving the overall bicyclic architecture.

Indole: The Privileged but Problematic Scaffold

The indole ring is a frequent pharmacophore due to its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. However, its metabolic Achilles' heel is the electron-rich pyrrole ring, particularly the C2 and C3 positions, which are susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to rapid clearance, the formation of reactive metabolites, and potential toxicity, complicating the path to clinical success.

Indazole: A Strategic Alternative

Indazole, or benzopyrazole, emerges as a compelling bioisostere for indole. It consists of a benzene ring fused to a pyrazole ring. This seemingly subtle change—the introduction of a second nitrogen atom in the five-membered ring—has profound implications for the molecule's properties and its interactions with biological targets.

A Tale of Two Rings: Comparative Physicochemical Properties

The decision to replace an indole with an indazole is driven by the distinct physicochemical properties each scaffold imparts. These differences, though subtle, can translate into significant pharmacological advantages.

Structure, Tautomerism, and Aromaticity

Indazole exists in two principal tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole. The position of the N-H proton influences the molecule's hydrogen bonding capabilities and its overall electronic distribution. Both tautomers are aromatic, possessing a stable 10 π-electron system.

Caption: Structural comparison of Indole and 1H-Indazole.

Acidity, Basicity, and Hydrogen Bonding

The additional nitrogen atom in the indazole ring significantly alters its electronic properties compared to indole.

-

Acidity and Basicity: Indazole is a weaker base (pKa of protonated form ≈ 1.31) but a stronger acid (pKa ≈ 13.86) than indole (pKa of N-H ≈ 17). This is due to the electron-withdrawing effect of the second nitrogen atom, which stabilizes the indazolate anion.

-

Hydrogen Bonding: Both indole and indazole are capable hydrogen bond donors via their N-H group. However, indazole also possesses a pyridinic nitrogen atom (N2 in 1H-indazole) that can act as a hydrogen bond acceptor. This dual donor-acceptor character provides additional opportunities for interaction with biological targets, potentially leading to enhanced binding affinity and selectivity. Indazoles tend to be stronger hydrogen bond donors than indoles.

Dipole Moment and Lipophilicity

-

Dipole Moment: The dipole moment of 1H-indazole is generally lower than that of 2H-indazole. The precise dipole moment can influence a molecule's solubility and its ability to cross cell membranes.

-

Lipophilicity (LogP): The LogP values of indole and indazole are comparable, suggesting that this bioisosteric replacement does not drastically alter the overall lipophilicity of a molecule. This is a crucial factor in maintaining a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

| Property | Indole | Indazole | Reference |

| Formula | C₈H₇N | C₇H₆N₂ | |

| pKa (N-H acidity) | ~17 | ~13.86 | |

| pKa (basicity) | ~ -3.6 (C3 protonation) | ~1.31 | |

| Hydrogen Bonding | Donor (N-H) | Donor (N-H) & Acceptor (N2) | |

| Dipole Moment (1H-tautomer) | ~2.1 D | ~1.6 D |

Table 1: Comparative Physicochemical Properties of Indole and Indazole.

The Indazole Advantage in Medicinal Chemistry: Case Studies

The strategic replacement of an indole with an indazole has led to the development of several successful drugs with improved pharmacological properties.

Pazopanib: A Kinase Inhibitor for Renal Cell Carcinoma

Pazopanib (Votrient®) is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. Its structure features a 2,3-dimethyl-2H-indazole moiety. The indazole core in Pazopanib serves as a crucial pharmacophore, engaging in key interactions within the ATP-binding pocket of various kinases, including VEGFR. The substitution of a potential indole precursor with the indazole scaffold likely contributes to its metabolic stability and unique kinase inhibitory profile.

Niraparib: A PARP Inhibitor for Ovarian Cancer

Niraparib (Zejula®) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer. The molecule contains a 1H-indazole ring. In this case, the indazole N-H acts as a hydrogen bond donor, a critical interaction for binding to the PARP enzyme. The use of the indazole scaffold was a deliberate design choice to optimize potency and selectivity.

Axitinib: Another Kinase Inhibitor Employing the Indazole Scaffold

Axitinib (Inlyta®) is another kinase inhibitor, primarily targeting VEGFR, used in the treatment of advanced renal cell carcinoma. The central scaffold of Axitinib is an N-methyl-1H-indazole. The indazole ring plays a pivotal role in anchoring the molecule within the kinase hinge region through hydrogen bonding.

Synthetic Strategies for Indazole Scaffolds

A variety of synthetic methods have been developed for the construction of the indazole ring system. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

Classical and Modern Synthetic Approaches

-

Jacobson Indazole Synthesis: This classical method involves the cyclization of 2-hydrazinylbenzoic acids.

-

Davis-Beirut Reaction: This reaction provides a route to 2H-indazoles from the reaction of nitrosobenzenes with enamines.

-

Palladium-Catalyzed C-H Amination: More modern approaches utilize transition metal catalysis to effect the intramolecular amination of hydrazones, offering a more versatile and efficient route to substituted indazoles.

-

1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an aryne, providing a powerful tool for the synthesis of a wide range of indazole derivatives.

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination

This protocol provides a general procedure for the synthesis of 1H-indazoles from o-halophenyl hydrazones, a common and efficient method.

Step 1: Synthesis of the Hydrazone Precursor

-

To a solution of the desired o-halobenzaldehyde (1.0 eq) in ethanol (0.2 M), add the corresponding hydrazine (1.1 eq).

-

Add a catalytic amount of acetic acid (0.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure hydrazone.

Step 2: Palladium-Catalyzed Cyclization

-

To a sealed tube, add the hydrazone (1.0 eq), Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a high-boiling point solvent such as toluene or dioxane (0.1 M).

-

Degas the reaction mixture with argon for 15 minutes.

-

Seal the tube and heat the reaction to 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield the desired 1H-indazole.

Caption: A generalized workflow for the synthesis of 1H-indazoles.

Biological Evaluation of Indazole Derivatives

The biological activity of newly synthesized indazole derivatives is typically assessed using a battery of in vitro and in vivo assays tailored to the specific therapeutic target.

In Vitro Assays: A General Protocol for Kinase Inhibition

This protocol outlines a general method for evaluating the inhibitory activity of indazole compounds against a target kinase.

Step 1: Reagents and Materials

-

Recombinant kinase enzyme.

-

Kinase substrate (peptide or protein).

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., Tris-HCl with MgCl₂, DTT).

-

Test compounds (indazole derivatives) dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

-

384-well microplates.

Step 2: Assay Procedure

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of the microplate.

-

Add the kinase enzyme and substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

Step 3: Data Analysis

-

Calculate the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Literature Review on the Discovery of Indazole-Based Kinase Inhibitors

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The indazole scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of small-molecule kinase inhibitors. Its unique physicochemical properties and ability to form key interactions within the ATP-binding pocket of various kinases have established it as a "privileged" structure. This guide provides an in-depth review of the discovery and development of indazole-based kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of indazole-kinase interactions, explore critical discovery strategies such as fragment-based and structure-based design, and present detailed case studies on major kinase targets, including VEGFR, AXL, Aurora, and MAPK pathway kinases. The narrative emphasizes the causality behind experimental choices, provides detailed protocols for key assays, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Rise of a Privileged Scaffold

Protein kinases are fundamental regulators of cellular signaling, controlling processes such as growth, proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for therapeutic intervention. The development of small-molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms, shifting from cytotoxic chemotherapy to targeted molecular therapies.

Within this landscape, the indazole core has proven to be a remarkably versatile and effective pharmacophore.[2][3] Several commercially successful and FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Niraparib, are built upon an indazole framework, attesting to its clinical significance.[2][3][4][5] This guide will dissect the journey of these molecules, from initial discovery to preclinical validation, offering field-proven insights into why this scaffold is so successful and how it can be systematically optimized.

The Indazole Scaffold: A Master Key for the Kinase ATP Pocket

The success of the indazole ring system stems from its ability to act as a bioisostere of the adenine base in ATP, allowing it to anchor inhibitors into the hinge region of the kinase ATP-binding site. This region forms a hydrogen-bonding pattern with the incoming ATP, and indazole derivatives are exquisitely designed to mimic this interaction.

Typically, the N1 nitrogen of the indazole ring acts as a hydrogen bond acceptor, while the N2-H group acts as a hydrogen bond donor. This dual interaction provides a strong and specific anchor, orienting the rest of the inhibitor within the pocket to achieve high potency and, with further modification, selectivity.

Caption: General binding mode of an indazole inhibitor in the kinase ATP pocket.

Core Discovery Strategies: From Fragment to Potent Lead

The identification of novel indazole-based kinase inhibitors relies on a combination of strategic screening, rational design, and iterative optimization.

Fragment-Based Lead Discovery (FBLD)

FBLD has emerged as a powerful alternative to traditional high-throughput screening (HTS). It begins by screening low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency. These initial "hits" are then grown or linked to build a potent lead compound. This approach allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.

A notable example is the discovery of a novel series of indazole-based AXL kinase inhibitors.[6] AXL is a receptor tyrosine kinase implicated in cancer progression and drug resistance.[7][8]

-

Initial Screen: A library of fragments is screened at a high concentration against the AXL kinase domain. The indazole fragment is identified as a hit.[6]

-

Hit Validation & Expansion: The initial hit is validated. An in-house library of related indazole fragments is then screened to rapidly identify analogs with improved potency.[6]

-

Structure-Guided Growth: X-ray crystallography is used to determine the binding mode of the fragment hit. This structural information, often in combination with computational docking studies, reveals vectors for chemical elaboration. The goal is to extend the fragment into adjacent pockets to form additional favorable interactions.[6]

-

Iterative Optimization: A cycle of chemical synthesis and biological testing is initiated. Structure-activity relationships (SAR) are established to guide the design of more potent and selective compounds. For instance, adding specific moieties via Suzuki-Myaura coupling at the 3-position of the indazole can be used to target specific residues in the kinase domain.[7]

-

Lead Optimization: The most promising compounds are further profiled for pharmacokinetic properties (ADMET) to ensure they are suitable for in vivo studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Foreword: The Indazole-3-Carboxylate Ester as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Fundamental Chemical Properties of Indazole-3-Carboxylate Esters

The indazole scaffold is a privileged bicyclic heterocycle that serves as a core structural motif in a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a focal point in drug discovery, particularly in the development of kinase inhibitors for oncology.[3] Within this important class of compounds, indazole-3-carboxylate esters represent a critical and versatile intermediate. They are not merely synthetic precursors; their fundamental chemical properties dictate the feasibility, efficiency, and outcome of synthetic routes toward complex, biologically active molecules.[4][5]

This guide provides an in-depth exploration of the core chemical principles governing indazole-3-carboxylate esters. We will move beyond simple reaction schemes to dissect the causality behind experimental choices, offering field-proven insights into their synthesis, reactivity, and characterization. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with a robust and trustworthy framework for manipulating this essential chemical entity.

Synthesis of the Indazole-3-Carboxylate Ester Core

The construction of the indazole-3-carboxylate ester scaffold is typically achieved through two primary strategies: direct esterification of the corresponding carboxylic acid or through cyclization reactions that form the indazole ring system with the ester moiety pre-installed.

Fischer Esterification of Indazole-3-Carboxylic Acid

The most direct and common method is the acid-catalyzed esterification of commercially available indazole-3-carboxylic acid.[6] This reaction proceeds by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, allowing for nucleophilic attack by the alcohol.

Experimental Protocol: Synthesis of Methyl 1H-indazole-3-carboxylate [6]

-

Setup: To a round-bottom flask, add indazole-3-carboxylic acid (1.0 eq), methanol (approx. 20 mL per gram of acid), and a catalytic amount of a strong acid like methanesulfonic acid (0.05 eq) or sulfuric acid.

-

Reaction: Heat the stirred mixture to reflux for 5-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture and reduce the volume of methanol under reduced pressure. Dilute the residue with an organic solvent like methylene chloride or ethyl acetate.

-

Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. An excess of bicarbonate solution is used to ensure complete neutralization, after which the layers are separated.[6]

-

Isolation: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization or silica gel chromatography to afford the pure methyl indazole-3-carboxylate.[6][7]

Cycloaddition and Cyclization Strategies

Alternative methods often involve forming the indazole ring from acyclic precursors. For instance, aryne cycloaddition reactions can be employed to generate the scaffold.[3] Another established route involves the diazotization of o-aminophenylacetic acid derivatives, which cyclize to form the indazole-3-carboxylic acid or its esters in a single step.[8] While often more complex, these methods are valuable for creating substituted indazoles that are not readily accessible from standard starting materials.

Caption: Reaction conditions dictate N-alkylation regioselectivity.

Experimental Protocol: Selective N1-Alkylation of Methyl 1H-indazole-3-carboxylate [9]

-

Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., an alkyl bromide or tosylate, 1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor for completion by TLC or LC-MS.

-

Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extraction & Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to isolate the pure N1-alkylated product.

Ester Hydrolysis (Saponification)

The conversion of the ester back to the more polar carboxylic acid is a fundamental transformation, often required for subsequent amide coupling reactions or for modulating the physicochemical properties of a final compound. This is typically achieved through base-mediated hydrolysis, or saponification. [10] The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. [10][11]This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide as a leaving group. A final, irreversible acid-base reaction between the newly formed carboxylic acid and the alkoxide drives the reaction to completion. [11]

Caption: Reversible transformation between ester and carboxylic acid.

Amide Bond Formation

Indazole-3-carboxamides are another class of compounds with significant biological activity. [12]While they can be formed by coupling the corresponding carboxylic acid with an amine using coupling reagents, they can also be synthesized directly from the ester. This is typically achieved by heating the ester with a desired amine, sometimes with a catalyst, in a process known as aminolysis. This reaction is particularly effective for more nucleophilic amines.

Applications in Drug Discovery and Development

Indazole-3-carboxylate esters are pivotal intermediates in the synthesis of a wide array of pharmacologically active agents.

-

Oncology: Many kinase inhibitors feature the N-alkylated indazole scaffold. The ester provides a convenient handle for elaboration into amides or other functional groups that can form critical interactions within the ATP-binding pocket of kinases. [13]* Synthetic Cannabinoids: This scaffold is central to many synthetic cannabinoids. [14]The synthesis often starts with methyl indazole-3-carboxylate, which is N-alkylated and then converted to a carboxamide or ketone to produce the final active compound. [1][15][16]The development of robust, regioselective alkylation protocols is therefore crucial for producing these compounds and their metabolites for forensic and toxicological analysis. [15]* Other Therapeutic Areas: The versatility of the indazole core means derivatives are explored for anti-inflammatory, neuroprotective, and other therapeutic applications, with the 3-carboxylate ester serving as a key building block. [13]

Conclusion

Indazole-3-carboxylate esters are far more than simple synthetic intermediates; they are enabling building blocks whose chemical behavior is central to the successful development of complex molecules. A thorough understanding of their synthesis, reactivity—particularly the nuances of N-alkylation regioselectivity—and spectroscopic properties is essential for any researcher working in medicinal chemistry. The ability to control the functionalization of this scaffold through the rational selection of reagents and conditions, as outlined in this guide, provides a powerful tool for accelerating the discovery and development of next-generation therapeutics.

References

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2021). ResearchGate. [Link]

-

What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. (2024). Shaanxi Bloom Tech Co., Ltd. [Link]

-

1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

-

Synthesis of indazole-3-carboxylic acid methyl ester. (n.d.). PrepChem.com. [Link]

-

What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. (2024). Shaanxi Bloom Tech Co., Ltd. [Link]

-

Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. (1973). Australian Journal of Chemistry. [Link]

-

Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. (1973). ResearchGate. [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2021). National Institutes of Health. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold. (2021). ScienceDirect. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2014). ResearchGate. [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). National Institutes of Health. [Link]

-

Highly Efficient Synthesis Of 1H-Indazole-3-Carboxylic Acid Derivatives Via Diazotization Reaction. (2022). Globe Thesis. [Link]

- Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011).

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Publishing. [Link]

-

methyl 1H-indazole-3-carboxylate. (n.d.). PubChem. [Link]

-

1-Methyl-1H-indazole-3-carboxylic acid. (2008). National Institutes of Health. [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). ResearchGate. [Link]

-

1-Methyl-1H-indazole-3-carboxylic acid. (2008). ResearchGate. [Link]

-

The Crucial Role of Indazole-3-carboxylic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Indazole-3-carboxylic acid. (n.d.). PubChem. [Link]

-

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2021). National Institutes of Health. [Link]

-

mechanism of ester hydrolysis. (2019). YouTube. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). National Institutes of Health. [Link]

-

Ester hydrolysis. (n.d.). Wikipedia. [Link]

-

Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. [Link]

-

Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. (2006). University of Groningen. [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2021). DiVA portal. [Link]

-

Indazole-3-carboxylic acid. (n.d.). Chemsrc. [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). [Link]

-

The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. (2015). ResearchGate. [Link]

-

1H-Indazole-3-carboxamide. (n.d.). PubChem. [Link]

-

1-Pentyl-1H-indazole-3-carboxylic Acid Methyl Ester. (n.d.). PubChem. [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid. (2004).

-

Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. bloomtechz.com [bloomtechz.com]

- 5. nbinno.com [nbinno.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. globethesis.com [globethesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. bloomtechz.com [bloomtechz.com]

- 14. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diva-portal.org [diva-portal.org]

- 16. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Key Intermediates for the Synthesis of 3-Substituted Indazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Indazole Scaffold

The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Its rigid structure and ability to participate in hydrogen bonding interactions have established it as a "privileged scaffold," capable of binding to a wide array of biological targets. Consequently, indazole derivatives have been successfully developed into blockbuster drugs for treating complex diseases, including cancer (e.g., Niraparib, Pazopanib) and various inflammatory conditions.[2][3]

The substitution pattern on the indazole core is critical to its pharmacological activity, with the 3-position being a particularly strategic site for modification. Introducing diverse functional groups at this position allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties. However, the direct and efficient synthesis of structurally diverse 3-substituted indazoles remains a significant challenge.[4]

This technical guide moves beyond a simple survey of named reactions. As a senior application scientist, my objective is to provide a strategic overview focused on the key chemical intermediates that serve as central hubs for the synthesis of diverse libraries of 3-substituted indazoles. By understanding the synthesis and reactivity of these core building blocks, researchers can more effectively design and execute synthetic campaigns, accelerating the drug discovery process. We will explore the causality behind experimental choices, present validated protocols, and provide a comparative analysis to guide your synthetic strategy.

Chapter 1: 3-Haloindazoles: The Workhorse for Late-Stage Diversification

3-Haloindazoles, particularly 3-iodo- and 3-bromoindazoles, are arguably the most valuable intermediates for creating diverse arrays of 3-substituted analogues. Their utility stems from their exceptional versatility in transition-metal-catalyzed cross-coupling reactions, which allows for the late-stage introduction of carbon, nitrogen, and oxygen-based substituents with a high degree of predictability and functional group tolerance.

Causality Behind the Choice: The selection of 3-haloindazoles is strategic for library synthesis. The C-X bond (where X = I, Br) provides a reliable synthetic handle that is often unreactive under conditions used to modify other parts of the molecule. This enables a convergent synthetic strategy where a common halo-indazole core can be prepared on a large scale and then diversified in the final steps, a highly efficient approach in drug discovery.

Synthesis of 3-Haloindazoles

A common and reliable method to access 3-bromoindazoles involves the diazotization of 2-amino-benzaldehydes or ketones, followed by cyclization. A more direct approach involves the dianion of 1H-indazole, which can be halogenated.[5]

Application in Cross-Coupling Reactions

The true power of 3-haloindazoles is realized in their application as coupling partners. Below is a summary of the most critical transformations.

| Coupling Reaction | Reagents/Catalyst System | Bond Formed (C-3) | Typical Application | Reference |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids or esters, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃) | C-C (Aryl) | Introduction of substituted phenyl, pyridyl, and other aromatic rings. | [6] |

| Sonogashira | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N) | C-C (Alkynyl) | Installation of linear alkynyl groups, which can serve as handles for further chemistry (e.g., Click chemistry). | [7] |

| Buchwald-Hartwig | Primary/secondary amines, amides, carbamates, Pd catalyst with specialized phosphine ligands (e.g., Xantphos, BINAP), base (e.g., NaOtBu) | C-N | Direct amination to form 3-aminoindazoles, a key pharmacophore. | [4] |

| Heck | Alkenes, Pd catalyst, base | C-C (Alkenyl) | Formation of styrenyl-type derivatives. | [6] |

| Stille | Organostannanes (e.g., Aryl-SnBu₃), Pd catalyst | C-C (Aryl/Alkenyl) | Alternative to Suzuki coupling, useful for specific substrates. | [6] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative method for the synthesis of a 3-aryl-1H-indazole from a 3-bromo-1H-indazole intermediate.

Step-by-Step Methodology:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 3-bromo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), under a positive pressure of inert gas.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-1H-indazole.

Visualization: Cross-Coupling Workflow

The following diagram illustrates the central role of 3-haloindazoles in a typical drug discovery workflow.

Caption: Workflow for diversifying a 3-haloindazole core.

Chapter 2: Indazole-3-Carboxylic Acids as Versatile Hubs

Indazole-3-carboxylic acid and its corresponding esters are another class of paramount intermediates.[8] They provide a robust entry point for installing a variety of functional groups through well-established carboxylate chemistry, most notably amide bond formation.

Causality Behind the Choice: The carboxylic acid group is exceptionally useful because it can be converted into a wide range of other functionalities. Amide coupling is a cornerstone reaction in medicinal chemistry, allowing for the exploration of chemical space by introducing diverse amine building blocks. Furthermore, the synthesis of the indazole-3-carboxylic acid intermediate is scalable and often starts from readily available materials.[9]

Synthesis of Indazole-3-Carboxylic Acid

A common laboratory-scale synthesis involves the protection of the indazole N-H (e.g., with SEM-Cl), followed by directed ortho-metalation with a strong base like n-butyllithium, and subsequent quenching with carbon dioxide gas.[9] Esterification is typically straightforward, using an alcohol under acidic conditions.[10] A recent method has also demonstrated the utility of using the acid directly for N1-alkylation, which offers improved regioselectivity over starting with the ester.[11]

Application in Amide Coupling

The primary use of indazole-3-carboxylic acid is as a substrate for amide coupling to produce indazole-3-carboxamides. This transformation is crucial for generating compounds that can act as hydrogen bond donors and acceptors, critical for target engagement.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a reliable method for coupling indazole-3-carboxylic acid with a primary or secondary amine.

Step-by-Step Methodology:

-

Initial Setup: In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1.0 equiv) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Reagent Addition: Add the coupling agent HATU (1.1 equiv), followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.1 equiv) to the activated mixture.

-

Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up: Pour the reaction mixture into water to precipitate the product. Filter the solid, wash thoroughly with water, and then with a non-polar solvent like diethyl ether to remove residual reagents.

-

Purification: If necessary, recrystallize the solid from a suitable solvent (e.g., Ethanol/DMF) or purify by flash column chromatography to obtain the pure indazole-3-carboxamide.[8]

Chapter 3: Modern Direct Syntheses via Reactive Intermediates

While the functionalization of pre-formed indazole rings is a powerful strategy, modern organic synthesis has also delivered elegant methods for constructing the 3-substituted indazole core in a single, convergent step. These reactions often proceed through highly reactive intermediates like arynes and diazo compounds.

Causality Behind the Choice: These methods are highly efficient as they build complexity rapidly. The [3+2] cycloaddition between an aryne and a diazo compound, for example, forms the indazole ring and installs the C-3 substituent simultaneously. This approach can provide access to substitution patterns that are difficult to achieve through functionalization of a pre-formed ring.

The Aryne/Diazo Cycloaddition Pathway

A prominent example is the reaction between arynes and N-tosylhydrazones.[12] In this process, the N-tosylhydrazone serves as a precursor to a diazo compound in situ. This highly reactive diazo species then undergoes a 1,3-dipolar cycloaddition with an aryne, which is itself generated in situ from an o-(trimethylsilyl)aryl triflate.[4][12]

Mechanistic Insight: The reaction's success hinges on the controlled, sequential generation of two transient intermediates. The base first deprotonates the N-tosylhydrazone, leading to the elimination of p-toluenesulfinate and formation of the diazo compound. Simultaneously, a fluoride source (like CsF) attacks the silyl group of the aryne precursor, triggering the elimination of triflate and formation of the aryne. These two reactive species then combine in a pericyclic reaction to form the indazole ring.

Visualization: Aryne Cycloaddition Mechanism

The diagram below outlines the key steps in this powerful transformation.

Caption: Mechanism of 3-substituted indazole synthesis via aryne cycloaddition.

Chapter 4: Comparative Analysis and Strategic Selection

Choosing the right intermediate is critical and depends on the project's goals, such as the desired diversity, scale, and available starting materials.

| Intermediate Class | Primary Advantage | Primary Disadvantage | Best Suited For... |

| 3-Haloindazoles | Unmatched versatility for late-stage diversification via robust cross-coupling reactions. | Requires multi-step synthesis of the core; transition metals can be costly and require removal. | Library synthesis and Structure-Activity Relationship (SAR) studies where many analogues are needed from a common core. |

| Indazole-3-Carboxylic Acids | Excellent for creating amide libraries; the carboxyl group is a versatile synthetic handle. | Scope is limited to chemistry of the carboxyl group; decarboxylation can be a competing side reaction under harsh conditions. | Exploring SAR around a key hydrogen-bonding interaction site; prodrug strategies. |

| Reactive Intermediates (e.g., Arynes) | High step economy; builds the substituted core in a single step. | Substrate scope can be limited by the stability of precursors; generation of reactive intermediates requires careful control. | Rapid access to novel scaffolds; situations where functionalization of a pre-formed ring is problematic. |

Conclusion and Future Outlook

The synthesis of 3-substituted indazoles has evolved significantly, moving from classical cyclization methods to highly sophisticated strategies centered around key intermediates. 3-Haloindazoles and indazole-3-carboxylic acids remain the foundational pillars for most drug discovery programs due to their reliability and versatility. Concurrently, modern methods involving C-H activation and reactive intermediates like arynes are continuously expanding the toolkit, enabling chemists to access novel chemical space with greater efficiency.[2][13]

For the modern medicinal chemist, a successful strategy lies not in mastering a single method, but in understanding the strengths and limitations of each key intermediate. By strategically selecting the right building block, researchers can navigate the complex synthetic landscape more effectively, ultimately accelerating the journey from a promising lead to a life-changing therapeutic.

References

-

Jadhav, S. D., & Singh, R. (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 29(1), 123. [Link]

-

Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [Link]

-

Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. [Link]

-

Patil, S. A., et al. (2018). N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. The Journal of Organic Chemistry, 83(15), 7771–7781. [Link]

-

Kumar, A., & Kumar, V. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Patil, S. A., et al. (2018). N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. AUB ScholarWorks. [Link]

-

Shaikh, I. N., et al. (2023). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 8(7). [Link]

-

Chen, G., et al. (2015). A Synthesis of 1H-Indazoles via a Cu(OAc)₂-Catalyzed N–N Bond Formation. Organic Letters, 17(18), 4554–4557. [Link]

-

Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340–3343. [Link]

-

Perumalla, S. R., et al. (2013). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 226-233. [Link]

-

Green, H., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology, 42(1), 105-117. [Link]

-

Jadhav, S. D., & Singh, R. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

G, Sudhapriya, et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Pharmaceuticals, 17(7), 854. [Link]

-

Perumalla, S. R., et al. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 5(2), 196-203. [Link]

-

DeLucca, G. V. (1995). A novel synthesis of 3-substituted indazole derivatives. Tetrahedron Letters, 36(47), 8539-8542. [Link]

-

PrepChem. (2023). Synthesis of indazole-3-carboxylic acid methyl ester. [Link]

-

Green, H., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]

-

Li, P., et al. (2011). ChemInform Abstract: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. ChemInform, 42(43). [Link]

-

Kaur, N., et al. (2015). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1032. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of indazoles. [Link]

-

Stuart, D. R., et al. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 134(20), 8467–8470. [Link]

-

ResearchGate. (Various Authors). Base‐mediated synthesis of 3‐hydroxyindazoles. [Link]

-